“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in various scientific fields, particularly in organic chemistry for the following applications:
It can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.
: As mentioned earlier, this compound is used in various applications in organic chemistry, including borylation of alkylbenzenes, hydroboration of alkynes and alkenes, coupling with aryl iodides, and asymmetric hydroboration of 1,3-enynes.
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with the molecular formula C₁₃H₂₀BNO₂ and a molecular weight of 233.114 g/mol. It is characterized by a tetravalent boron atom bonded to a dioxaborolane moiety, which enhances its reactivity in various chemical transformations. The compound is known for its relatively high boiling point of 347.2°C and a density of 1.03 g/cm³ at standard conditions .
The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following methods:
The applications of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:
Interaction studies involving 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline focus on its reactivity with various nucleophiles and electrophiles. Investigations into its interactions with biomolecules suggest that it may form stable complexes with proteins or nucleic acids under certain conditions. Such interactions could lead to novel therapeutic strategies or diagnostic tools.
Several compounds exhibit structural similarities to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₈BNO₂ | Similar boron structure; used in coupling reactions |
4-Aminophenylboronic Acid Pinacol Ester | C₁₂H₁₈BNO₂ | Exhibits similar reactivity; used in medicinal chemistry |
3-Amino-phenylboronic Acid | C₉H₁₃BNO₂ | Known for its biological activity; simpler structure |
These compounds share a common boron-containing framework but differ in their substituents and potential applications. The unique combination of the methyl group and the dioxaborolane moiety in 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline enhances its reactivity and utility in various chemical contexts .
Irritant